molecular formula C22H21N3O2 B14154088 N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide CAS No. 324072-75-5

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide

Cat. No.: B14154088
CAS No.: 324072-75-5
M. Wt: 359.4 g/mol
InChI Key: DHVQXNJBSSRVFE-UHFFFAOYSA-N
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Description

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a phenoxyacetamide moiety, which is an amide derivative of phenoxyacetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide typically involves a multi-step process. One common method includes the diazotization of 2-methyl aniline followed by coupling with 2-methylphenol to form the diazenyl intermediate. This intermediate is then reacted with phenoxyacetyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are carried out under stringent conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common to maintain the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the cleavage of the diazenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo photoisomerization, leading to changes in the compound’s conformation and its ability to bind to specific targets. This property is particularly useful in the development of photoresponsive materials and drugs.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[(E)-2-(4-pyridinyl)vinyl]aniline
  • 2-(4-methylsulfonyl phenyl) indole derivatives
  • (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines

Uniqueness

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide stands out due to its unique combination of a diazenyl group and a phenoxyacetamide moiety, which imparts distinct chemical and physical properties. Its ability to undergo photoisomerization and participate in various chemical reactions makes it a versatile compound in research and industrial applications.

Properties

CAS No.

324072-75-5

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C22H21N3O2/c1-16-8-6-7-11-21(16)25-24-18-12-13-20(17(2)14-18)23-22(26)15-27-19-9-4-3-5-10-19/h3-14H,15H2,1-2H3,(H,23,26)

InChI Key

DHVQXNJBSSRVFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)COC3=CC=CC=C3)C

Origin of Product

United States

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